![molecular formula C26H17N3 B12914525 6-(1H-Indol-3-yl)-5,7-dihydroindolo[2,3-b]carbazole CAS No. 258329-25-8](/img/structure/B12914525.png)
6-(1H-Indol-3-yl)-5,7-dihydroindolo[2,3-b]carbazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(1H-Indol-3-yl)-5,7-dihydroindolo[2,3-b]carbazole is a complex organic compound that belongs to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. They play a crucial role in cell biology and have various biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties .
Preparation Methods
The synthesis of 6-(1H-Indol-3-yl)-5,7-dihydroindolo[2,3-b]carbazole involves multiple steps. One common method is the Fischer indole synthesis, which involves the reaction of cyclohexanone with phenylhydrazine hydrochloride using methanesulfonic acid under reflux conditions in methanol . This method yields the tricyclic indole structure, which can be further modified to obtain the desired compound. Industrial production methods often involve optimizing these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
6-(1H-Indol-3-yl)-5,7-dihydroindolo[2,3-b]carbazole undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include acids, bases, and oxidizing agents. For example, under the influence of acids, 3-formylindole can form urorosein, which decomposes to give a series of indole derivatives, including 6-(indol-3-yl)-5H,7H-indolo[2,3-b]carbazole . These reactions often result in the formation of biologically active products with potential therapeutic applications.
Scientific Research Applications
6-(1H-Indol-3-yl)-5,7-dihydroindolo[2,3-b]carbazole has numerous scientific research applications. In chemistry, it is used as a precursor for the synthesis of various heterocyclic compounds. In biology and medicine, indole derivatives have shown promise as antiviral, anticancer, and antimicrobial agents . Additionally, they are used in the development of new drugs and therapeutic agents. In industry, indole derivatives are employed in the production of dyes, pigments, and other chemical products .
Mechanism of Action
The mechanism of action of 6-(1H-Indol-3-yl)-5,7-dihydroindolo[2,3-b]carbazole involves its interaction with specific molecular targets and pathways. Indole derivatives often bind to multiple receptors with high affinity, influencing various biological processes . For example, they can modulate the activity of enzymes, receptors, and signaling pathways, leading to their therapeutic effects. The exact molecular targets and pathways involved depend on the specific indole derivative and its intended application.
Comparison with Similar Compounds
6-(1H-Indol-3-yl)-5,7-dihydroindolo[2,3-b]carbazole can be compared with other indole derivatives, such as 1H-indole-3-carbaldehyde and its related compounds . These compounds share similar structural features and biological activities but differ in their specific chemical properties and applications. The uniqueness of this compound lies in its specific tricyclic structure, which imparts distinct chemical reactivity and biological activity.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable precursor for the synthesis of biologically active molecules. Its diverse applications in chemistry, biology, medicine, and industry highlight its importance as a research tool and therapeutic agent.
Properties
CAS No. |
258329-25-8 |
|---|---|
Molecular Formula |
C26H17N3 |
Molecular Weight |
371.4 g/mol |
IUPAC Name |
6-(1H-indol-3-yl)-5,7-dihydroindolo[2,3-b]carbazole |
InChI |
InChI=1S/C26H17N3/c1-4-10-21-17(9-1)20(14-27-21)24-25-18(15-7-2-5-11-22(15)28-25)13-19-16-8-3-6-12-23(16)29-26(19)24/h1-14,27-29H |
InChI Key |
ADBUIDURBNFBEM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC4=C(C(=C3N2)C5=CNC6=CC=CC=C65)NC7=CC=CC=C74 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-([1,2,4]Triazolo[1,5-a]pyrimidin-7-yl)phenyl]ethan-1-one](/img/structure/B12914470.png)
![4'-(5-Methyl-1,3-benzoxazol-2-yl)[1,1'-biphenyl]-4-amine](/img/structure/B12914475.png)


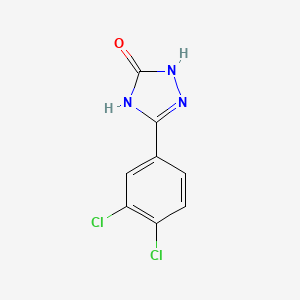
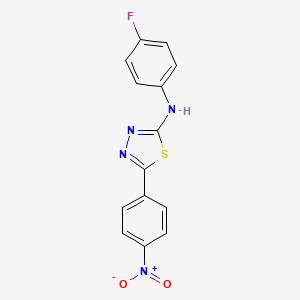
![N,N-Dimethyl-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-amine](/img/structure/B12914508.png)

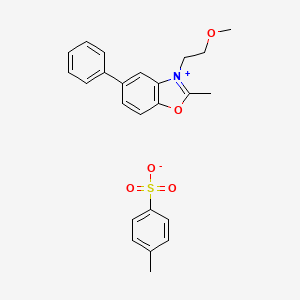

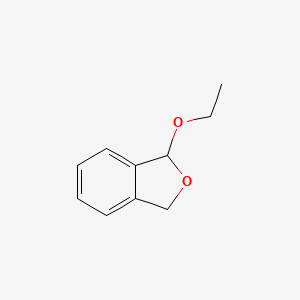
![3-[2-(5-Methyl-2-oxocyclohexyl)-2-oxoethyl]pyrrolidine-2,5-dione](/img/structure/B12914536.png)
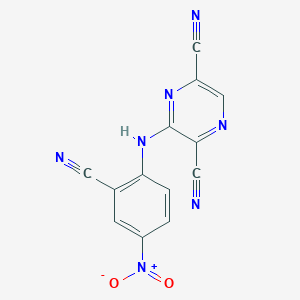
![6-(Prop-1-en-2-yl)-2H-furo[2,3-f][1,3]benzodioxole](/img/structure/B12914538.png)
